

An In-depth Technical Guide to the Chemical Properties and Structure of Triazavirin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of **Triazavirin** (Riamilovir), a broad-spectrum antiviral agent. The document details its chemical identity, physicochemical properties, and structural features, supported by quantitative data and experimental methodologies. Special emphasis is placed on the synthesis, spectroscopic analysis, and the molecular mechanism of its antiviral activity. This guide is intended to serve as a core resource for researchers and professionals involved in the development and study of antiviral therapeutics.

Chemical Identity and Physicochemical Properties

Triazavirin, known by its international non-proprietary name Riamilovir, is a synthetic antiviral compound belonging to the azoloazine class. It exhibits a novel triazolotriazine core structure, distinguishing it as a non-nucleoside antiviral drug.

Table 1: Chemical Identifiers of **Triazavirin**



Identifier	Value	
IUPAC Name	2-methylsulfanyl-6-nitrotriazolo[5,1-c]triazin-7(4H)-one	
Other Names	Riamilovir, TZV	
CAS Number	123606-06-4 (free form), 928659-17-0 (sodium salt dihydrate)	
Molecular Formula	C₅H₄N6O₃S (free form), C₅H7N6NaO₅S (sodium salt dihydrate)	
Molecular Weight	228.19 g/mol (free form), 286.20 g/mol (sodium salt dihydrate)	
SMILES	CSc1nn2c(c(=O)n(n1)c2)INVALID-LINK[O-]	
InChI	InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7- 2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9)	

Table 2: Physicochemical Properties of **Triazavirin**

Property	Value
Physical State	Off-white to yellow crystalline solid
Melting Point	>300 °C
Solubility	
Water	_
DMSO	-
Ethanol	_
PBS (pH 7.2)	_
DMF	_
рКа	Exhibits NH-acidity allowing for salt formation



Molecular and Crystal Structure

The molecular structure of **Triazavirin** is characterized by a fused heterocyclic system of a 1,2,4-triazole and a 1,2,4-triazine ring. Prototropic tautomerism is a key chemical feature, with four possible NH-forms (A-D). Tautomer A is the major form, while tautomer B is minor, and tautomers C and D are generally not detected.

In its crystalline state, **Triazavirin** sodium salt exists as a dihydrate and forms a dimeric structure. In this binuclear complex, four water molecules are coordinated with the sodium cations.

Table 3: Selected Crystallographic Data for Triazavirin Sodium Salt Dihydrate

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	a = 7.2616(6) Å, b = 9.3036(5) Å, c = 9.5237(7) Å
$\alpha = 110.968(6)^{\circ}, \ \beta = 92.600(6)^{\circ}, \ \gamma = 102.990(6)^{\circ}$	

Note: A comprehensive list of bond lengths and angles from X-ray crystallography data is not publicly available in the searched resources. The provided unit cell dimensions are from a specific crystal structure determination.

Experimental Protocols Synthesis of Triazavirin

The primary synthetic route for **Triazavirin** involves the annelation of a 1,2,4-triazine ring, containing a nitro group, onto a 1,2,4-triazole moiety. A detailed protocol for the synthesis of isotopically labeled **Triazavirin**, which can be adapted for the unlabeled compound, is described below.

Materials:



- 5-amino-3-methylmercapto-1,2,4-triazole
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Ethyl nitroacetate
- Sodium Carbonate (Na₂CO₃)
- Acetic Acid (AcOH)
- Water (H₂O)

Procedure:

- Add 5-amino-3-methylmercapto-1,2,4-triazole to a mixture of water and concentrated HCl.
- Cool the resulting mixture to -5 °C.
- Add a solution of NaNO₂ in water dropwise to the cooled mixture.
- Stir the reaction mixture for 10 minutes to form the diazonium salt in situ.
- In a separate flask, prepare a cooled (0 °C) solution of ethyl nitroacetate in 17% aqueous Na₂CO₃.
- Add the diazonium salt solution to the ethyl nitroacetate solution.
- Stir the reaction mixture for 2 hours at room temperature.
- Filter the formed precipitate.
- Recrystallize the precipitate from 50% acetic acid to yield **Triazavirin**.

An alternative synthesis method involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with methyl iodide.



Diazotization 5-amino-3-methylmercapto-1,2,4-triazole Reaction Azo Coupling and Cyclization NaNO2, HCI, -5°C **Ethyl Nitroacetate** Formation Dissolution Diazonium Salt Intermediate Na₂CO₃ solution Coupling and Intramolecular Cyclization Precipitation & Recrystallization Product Formation

Triazavirin Synthesis Workflow

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Triazavirin

Caption: Main synthetic workflow for **Triazavirin**.

Spectroscopic Characterization



NMR spectroscopy is a critical tool for the structural elucidation of **Triazavirin**. The following data is based on studies of isotopically labeled **Triazavirin** and can be considered representative for the main compound.

Experimental Conditions (Illustrative):

• Spectrometer: Bruker Avance series (e.g., 400 MHz or higher)

• Solvent: DMSO-d6

• Internal Standard: Tetramethylsilane (TMS)

Table 4: Representative NMR Data for **Triazavirin** Core Structure

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹ H	~11.88	br. s	-	NH
~5.94	br. s	-	NH ₂ (of precursor)	
~2.65	S	-	SCH₃	_
13C	~166	S	-	C=O
~158	S	-	C-S	
~156	S	-	C-NO ₂	
~13	S	-	SCH₃	
¹⁵ N	~397	d	-	N-5
~368	d	-	N-6'	
~259	dd	-	N-1	

Note: The exact chemical shifts can vary based on the specific tautomeric form and experimental conditions. The data for ¹⁵N is from labeled compounds.



Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of **Triazavirin**. High-resolution mass spectrometry (HRMS) provides exact mass measurements.

Experimental Conditions (Illustrative):

Ionization Source: Electrospray Ionization (ESI)

Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF)

Mode: Positive or Negative Ion Mode

Table 5: Mass Spectrometry Data for Triazavirin

lon	m/z (calculated)	m/z (found)
[M+H]+ (free form)	229.0249	-
[M-H] ⁻ (free form)	227.0107	-
[M+Na]+ (free form)	251.0068	-
[M+H] ⁺ (labeled)	259.0124	259.0090

The fragmentation of **Triazavirin** in a collision cell primarily involves the loss of the nitro group and subsequent cleavages of the heterocyclic ring system.

Mechanism of Antiviral Action

Triazavirin's primary mechanism of action is the inhibition of viral RNA synthesis, which is essential for the replication of RNA viruses. This is achieved by targeting the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme among many RNA viruses.

The proposed stepwise mechanism is as follows:

- Cellular Uptake: Triazavirin enters the host cell.
- Potential Metabolic Activation: While the exact metabolic pathway is still under investigation,
 it is suggested that **Triazavirin** may be metabolized to its active form, possibly a
 triphosphate derivative, similar to other nucleoside/nucleotide analogs. The nitro group may

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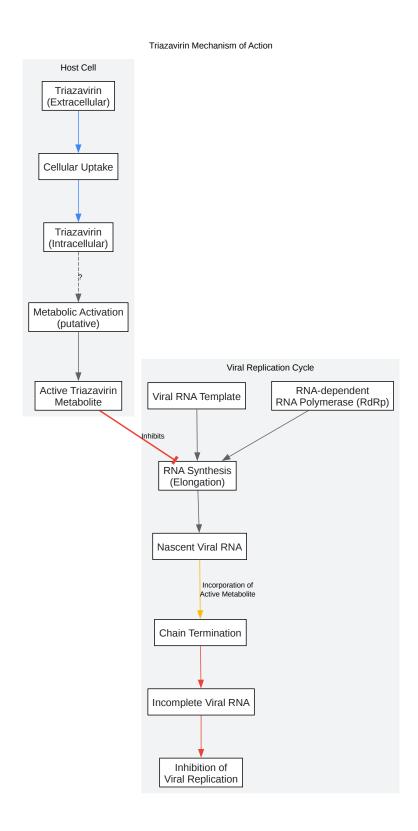


also be reduced intracellularly to form reactive intermediates that contribute to the antiviral effect.

- Targeting RdRp: The active form of **Triazavirin** acts as a substrate for the viral RdRp.
- Incorporation into Viral RNA: The **Triazavirin** analog is incorporated into the nascent viral RNA strand during replication.
- Chain Termination: The incorporation of the **Triazavirin** analog leads to the premature termination of the growing RNA chain.
- Inhibition of Viral Replication: The inability to synthesize full-length viral RNA genomes and transcripts prevents the assembly of new viral particles, thus halting the viral replication cycle.

Additionally, **Triazavirin** may exhibit immunomodulatory effects by enhancing the host's production of interferons, proteins that play a key role in the innate immune response against viral infections.





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Caption: Proposed mechanism of RdRp inhibition by **Triazavirin**.



Conclusion

Triazavirin is a promising antiviral agent with a unique chemical structure and a mechanism of action that targets a fundamental process in the replication of a broad range of RNA viruses. This technical guide has summarized its key chemical and structural properties, provided detailed experimental protocols for its synthesis and characterization, and outlined its molecular mechanism of action. The continued investigation into its metabolic pathways and interactions with viral polymerases will be crucial for optimizing its therapeutic applications and for the development of next-generation antiviral drugs based on its novel scaffold.

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